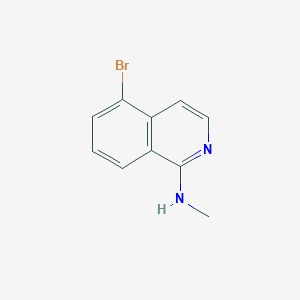

5-Bromo-N-methylisoquinolin-1-amine

Description

Historical Development and Significance of the Isoquinoline (B145761) Heterocyclic Scaffold in Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgresearchgate.net First isolated from coal tar in 1885, its discovery marked a significant milestone in heterocyclic chemistry. wikipedia.org This structural motif is not merely a synthetic curiosity but is a fundamental core present in a vast family of naturally occurring plant alkaloids, many of which are referred to simply as "isoquinolines". wikipedia.orgnumberanalytics.com

The significance of the isoquinoline framework in chemical research is deeply rooted in its prevalence in numerous natural products with potent biological activities. numberanalytics.comrsc.org Prominent examples include morphine, an analgesic, and berberine, which possesses antibacterial properties. rsc.org The diverse pharmacological activities associated with isoquinoline derivatives, such as antitumor, anti-inflammatory, and antimicrobial effects, have made them a "privileged structure" in medicinal chemistry. wisdomlib.orgnih.gov This has spurred extensive research into their synthesis and modification.

Historically, synthetic methods like the Pomeranz–Fritsch, Bischler-Napieralski, and Pictet-Gams reactions were pivotal for constructing the isoquinoline core. wisdomlib.orgnih.gov In recent years, modern synthetic strategies, particularly transition-metal-catalyzed C-H bond activation and functionalization, have revolutionized the synthesis of complex isoquinoline derivatives, offering more efficient and atom-economical routes. mdpi.comnih.govorganic-chemistry.orgresearchgate.net Beyond pharmaceuticals, isoquinolines are utilized in the manufacturing of dyes, as corrosion inhibitors, and in material science. wikipedia.orgnih.gov

Relevance of Halogenated N-Heterocycles in Synthetic Chemistry and Material Science

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic fragment. openmedicinalchemistryjournal.comnih.gov The introduction of halogen atoms (F, Cl, Br, I) onto these scaffolds creates halogenated N-heterocycles, a class of compounds with immense importance in both synthetic chemistry and material science. mdpi.comexlibrisgroup.com

The presence of a halogen atom imparts unique electronic and steric properties to the heterocyclic ring. mdpi.com This influences the molecule's reactivity, lipophilicity, and binding interactions with biological targets. Consequently, halogenated heterocycles are crucial intermediates and building blocks in drug discovery and development. nih.govmdpi.com For instance, halogenated quinoline (B57606) derivatives have shown potent antimicrobial and antioxidant activities. semanticscholar.org

In synthetic chemistry, the halogen atom serves as a versatile handle for further molecular elaboration. It readily participates in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups. researchgate.net This strategic functionalization is a key paradigm in the construction of complex molecules. In material science, the physiochemical properties of halogenated heterocycles are leveraged in the design of organic conductors, light-emitting diodes (OLEDs), and other functional organic materials. openmedicinalchemistryjournal.com The ability of halogens to form halogen bonds also provides a tool for crystal engineering and the design of solid-state materials with specific packing arrangements. mdpi.com

Positioning of 5-Bromo-N-methylisoquinolin-1-amine within Advanced Chemical Synthesis Paradigms

This compound is strategically positioned as a valuable building block within advanced chemical synthesis. Its structure combines three key features that are highly sought after in modern synthetic design: the biologically relevant isoquinoline core, a bromine atom for versatile cross-coupling, and an N-methylamine group which can influence solubility and act as a directing group.

The bromine at the 5-position is particularly significant. Halogenated aromatics are key substrates for transition-metal catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. orgsyn.org This allows for the direct and selective introduction of aryl, alkyl, or other functional groups at this specific position, a cornerstone of modern C-H activation and arylation strategies. nih.govkaist.ac.kr The synthesis of its precursor, 5-bromoisoquinoline (B27571), is well-established, making it an accessible starting point for more complex derivatives. orgsyn.orgresearchgate.net

The 1-amino group, specifically the N-methylamine, further enhances the compound's synthetic utility. Amine groups can act as directing groups in certain C-H activation reactions, guiding metal catalysts to functionalize specific C-H bonds ortho to the amine. Moreover, the amine itself can be a site for further derivatization. The presence of both a bromo-substituent and an amino group on the isoquinoline scaffold makes this compound a bifunctional intermediate, enabling sequential and regioselective modifications to build molecular complexity.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound itself appears to be limited. While the broader classes of isoquinolines and halogenated heterocycles are subjects of intensive investigation, specific, in-depth studies focusing exclusively on this particular isomer are not prevalent in publicly accessible scientific literature. Chemical databases list the compound, but detailed reports on its synthesis, reactivity, and biological profile are scarce. nih.gov

Research on closely related analogues, however, provides a contextual framework. For example, synthetic procedures for 5-bromoisoquinoline and its subsequent nitration are documented, indicating that the core structure is readily accessible. orgsyn.orgresearchgate.net Furthermore, other substituted bromo-methylisoquinolin-amines, such as 5-bromo-3-methylisoquinolin-1-amine and 7-bromo-5-methylisoquinolin-1-amine, are cataloged, suggesting that synthetic routes to this class of compounds exist. nih.govuni.lu

The primary knowledge gap is the absence of dedicated research on this compound. There is a lack of published data concerning:

Optimized Synthesis: A detailed, optimized, and scalable synthesis protocol specifically for this compound.

Reactivity Profile: A systematic exploration of its reactivity in various modern synthetic transformations, such as different types of cross-coupling reactions.

Biological Activity: Comprehensive screening and evaluation of its potential pharmacological properties. While the isoquinoline core suggests potential bioactivity, no specific data for this compound is available.

Physicochemical Properties: In-depth characterization of its material and solid-state properties.

This lack of specific data highlights an opportunity for future research to synthesize, characterize, and explore the potential applications of this compound, thereby filling a niche in the broader field of isoquinoline chemistry.

Properties

IUPAC Name |

5-bromo-N-methylisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBRTYYWVUAOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo N Methylisoquinolin 1 Amine

Precursor Synthesis and Regioselective Bromination Strategies for the Isoquinoline (B145761) Ring System

The strategic introduction of a bromine atom at the C5 position of the isoquinoline nucleus is a critical step in the synthesis of 5-Bromo-N-methylisoquinolin-1-amine. This requires careful consideration of the bromination technique and an understanding of the factors governing selectivity.

Bromination Techniques at the C5 Position of Isoquinoline Precursors

The direct bromination of the isoquinoline ring is a common approach to introduce the bromo substituent. Electrophilic bromination of isoquinoline itself typically yields a mixture of products. However, high regioselectivity for the C5 position can be achieved under specific conditions. One effective method involves the bromination of isoquinoline in the presence of a strong acid, such as concentrated sulfuric acid, using N-bromosuccinimide (NBS) as the brominating agent. researchgate.netorgsyn.org Careful temperature control during this process is crucial to suppress the formation of the 8-bromoisoquinoline isomer. orgsyn.org Another approach utilizes the "swamping catalyst effect," where an excess of a Lewis acid like aluminum chloride is used to complex with the nitrogen atom of the isoquinoline, directing the electrophilic attack to the 5-position. thieme-connect.de

Alternatively, the bromine atom can be introduced at an earlier stage on a suitable benzene-derived precursor before the construction of the heterocyclic ring. This pre-functionalization strategy can offer better control over regioselectivity. For instance, starting with a 2-methyl-3-bromobenzaldehyde derivative allows for the bromine to be in the desired position from the outset.

The choice of brominating agent and reaction conditions plays a pivotal role in the success of the C5 bromination. The table below summarizes common bromination techniques for isoquinoline precursors.

| Brominating Agent | Catalyst/Solvent System | Key Features |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Good regioselectivity for the C5 position, requires low temperatures. researchgate.netorgsyn.org |

| Bromine (Br₂) | Aluminum Chloride (AlCl₃) | "Swamping catalyst effect" directs bromination to C5. thieme-connect.de |

| N,N'-Dibromoisocyanuric acid (DBI) | Trifluoromethanesulfonic acid (CF₃SO₃H) | Highly regioselective for C5 monobromination. researchgate.net |

Challenges and Selectivity in Introducing Halogen Moieties

The introduction of halogen atoms onto the isoquinoline ring system is not without its challenges. The electronic nature of the isoquinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictates the preferred sites of electrophilic substitution. Direct halogenation often leads to a mixture of isomers, with the 5- and 8-positions being the most susceptible to attack. researchgate.netthieme-connect.de Achieving high regioselectivity for a single isomer, such as the desired 5-bromo derivative, requires carefully optimized reaction conditions.

Over-halogenation is another potential issue, leading to the formation of di- or tri-halogenated products. thieme-connect.de The choice of a suitable brominating agent and precise control over stoichiometry are essential to prevent this. For instance, using a slight excess of NBS can lead to the formation of 5,8-dibromoisoquinoline. orgsyn.org

Cyclization Approaches for Isoquinoline Scaffold Construction

The construction of the isoquinoline core is a pivotal step in the synthesis of this compound. A variety of cyclization strategies, including metal-catalyzed, metal-free, and multi-component reactions, have been developed to efficiently assemble this heterocyclic system.

Metal-Catalyzed Cyclizations (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions are powerful tools for the synthesis of isoquinolines, offering high efficiency and functional group tolerance. organic-chemistry.orgnih.gov One common approach involves the coupling and cyclization of terminal acetylenes with ortho-halo- or ortho-alkynyl-substituted imines or aldehydes. organic-chemistry.orgacs.org For the synthesis of the target molecule, a precursor such as a 2-alkynyl-3-bromobenzaldehyde could be coupled with a suitable nitrogen source, followed by a palladium-catalyzed cyclization to form the 5-bromoisoquinoline (B27571) scaffold.

Sequential palladium-catalyzed α-arylation and cyclization reactions provide a convergent route to polysubstituted isoquinolines. nih.gov This methodology allows for the combination of readily available precursors in a regioselective manner. Palladium-catalyzed C-H activation/annulation is another modern strategy for constructing isoquinolone derivatives, which can be further elaborated to the desired amine. mdpi.com

The following table provides an overview of selected palladium-catalyzed methods for isoquinoline synthesis.

| Reaction Type | Starting Materials | Key Advantages |

| Coupling and Cyclization | Terminal acetylenes and o-iodobenzaldehyde imines acs.org | Good to excellent yields, versatile. |

| Sequential Coupling-Imination-Annulation | o-Bromoarylaldehydes and terminal alkynes organic-chemistry.org | Microwave-assisted, good yields. |

| α-Arylation and Cyclization | Ketones and aryl halides | Convergent, excellent overall yields. nih.gov |

| C-H Activation/Annulation | N-methoxy benzamides and allenoic acid esters | High regioselectivity, good yields. mdpi.com |

Metal-Free and Green Chemistry Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. rsc.orgnih.gov Metal-free and green chemistry approaches for isoquinoline synthesis aim to reduce the reliance on toxic and expensive metal catalysts and hazardous solvents. acs.orgresearchgate.net

One such approach involves the reaction of 2-methyl-arylaldehydes with benzonitriles promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, offering a straightforward and practical transition-metal-free method. organic-chemistry.org Another strategy utilizes a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, a green solvent. nih.gov This method allows for the selective synthesis of isoquinolines and isoquinoline N-oxides.

The principles of green chemistry, such as atom economy and the use of benign solvents, are central to these modern synthetic routes. chemistryjournals.net These methods often involve milder reaction conditions and can lead to a reduction in waste generation.

Multi-Component Reactions in Isoquinoline Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. beilstein-journals.org This approach offers significant advantages in terms of operational simplicity, time, and resource efficiency.

A copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can produce densely functionalized isoquinolines. organic-chemistry.org This method proceeds via N atom transfer and a [3 + 2 + 1] cyclization in a highly selective manner. Another example is the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne, which proceeds via a cascade of reactions to form complex isoquinoline-containing structures. acs.org MCRs provide a rapid and convergent pathway to construct the isoquinoline scaffold with a high degree of molecular diversity.

N-Methylation and Amino Group Functionalization Strategies

The introduction of the N-methylamino group at the C1 position of the 5-bromoisoquinoline scaffold is a critical transformation that can be approached through several synthetic routes. The primary strategies involve either the direct amination with methylamine or a two-step process of amination followed by N-methylation.

Amination Reactions at the C1 Position

The introduction of an amino group at the C1 position of the 5-bromoisoquinoline core is typically achieved through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The choice of starting material is crucial, with 1-halo-5-bromoisoquinolines, particularly 1-chloro-5-bromoisoquinoline, serving as common precursors.

The Buchwald-Hartwig amination stands out as a powerful and versatile method for forming C-N bonds. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules like this compound. wikipedia.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org

A typical approach would involve the reaction of 1-chloro-5-bromoisoquinoline with a suitable ammonia equivalent or a primary amine, followed by further functionalization. For the direct introduction of the primary amino group, ammonia surrogates such as benzophenone imine can be employed, followed by hydrolysis. Alternatively, direct coupling with ammonia can be challenging due to its volatility and coordination to the metal center.

A more direct route to the final product involves the use of methylamine in the Buchwald-Hartwig reaction. This would directly install the N-methylamino group at the C1 position.

Key Reaction:

The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.

Selective N-Methylation Techniques for the Amine Moiety

The synthesis of 1-aminoisoquinoline can be achieved by reacting isoquinoline with potassium amide in liquid ammonia. thieme-connect.de A similar approach could be adapted for 5-bromoisoquinoline. Once 1-amino-5-bromoisoquinoline is obtained, several methods can be employed for its selective N-methylation.

Traditional methods for N-methylation often involve the use of hazardous reagents like methyl iodide or dimethyl sulfate. Modern synthetic chemistry, however, favors more sustainable and selective catalytic methods. Transition-metal-catalyzed N-methylation using methanol as a C1 source has emerged as an environmentally friendly alternative. nih.gov Ruthenium and Iridium complexes have shown excellent catalytic activity for the N-methylation of amines under weak base conditions. nih.gov The reaction proceeds via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. nih.gov

Another approach involves the use of carbon dioxide as a C1 source in the presence of a reducing agent, catalyzed by metal-free N-heterocyclic carbenes (NHCs). springernature.com

Table 1: Comparison of N-Methylation Techniques

| Method | Methylating Agent | Catalyst | Advantages | Disadvantages |

| Classical Methylation | Methyl iodide, Dimethyl sulfate | None | High reactivity | Toxic reagents, lack of selectivity |

| Reductive Amination | Formaldehyde, Reducing agent (e.g., NaBH3CN) | Acid or Base | Milder conditions | Stoichiometric reductant needed |

| Catalytic Methylation | Methanol | Ru, Ir complexes | Atom economical, green | Higher temperatures may be needed |

| CO2-based Methylation | CO2, Hydrosilane | N-Heterocyclic Carbene | Use of a renewable C1 source | Air-sensitive catalyst |

Optimization of Reaction Conditions, Scale-Up Considerations, and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction parameters to ensure high yield, purity, and process safety.

Catalyst Systems and Ligand Design for Enhanced Efficiency

For the crucial C-N bond formation via Buchwald-Hartwig amination, the choice of the palladium precursor and the phosphine (B1218219) ligand is paramount. While Pd(OAc)2 and Pd2(dba)3 are common palladium sources, the use of pre-catalysts can offer advantages in terms of stability and ease of activation. wuxiapptec.com

The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. youtube.com For the amination of heteroaryl chlorides, which can be challenging substrates, bulky and electron-rich biaryl phosphine ligands have demonstrated superior performance. nih.govresearchgate.net Ligands such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, have dramatically improved the efficiency and scope of these reactions. youtube.com Josiphos-type ligands have also been shown to be effective for the amination of sterically hindered heteroaryl chlorides. nih.gov

Table 2: Common Ligands for Buchwald-Hartwig Amination of Heteroaryl Halides

| Ligand | Structure | Key Features |

| XPhos | Bulky, electron-rich, promotes coupling of challenging substrates. | |

| SPhos | Similar to XPhos with broad applicability. | |

| BrettPhos | Effective for a wide range of amines, including primary amines. | |

| CyPFtBu (Josiphos) | Effective for sterically hindered heteroaryl chlorides and primary amines. |

Optimization studies would involve screening a variety of ligands and catalyst loadings to identify the most efficient system for the specific substrate, 1-chloro-5-bromoisoquinoline. Reducing catalyst loading is a key goal in process development to minimize costs and residual metal contamination in the final product. acs.org

Solvent Selection and Reaction Medium Effects

The choice of solvent can significantly influence the outcome of the Buchwald-Hartwig amination. Aprotic polar solvents such as toluene, dioxane, and THF are commonly used. libretexts.org The solubility of the reactants, intermediates, and the base is a critical factor. In some cases, the use of co-solvents or the intentional addition of small amounts of water can be beneficial. libretexts.org For large-scale synthesis, factors such as solvent cost, boiling point (for ease of removal), and safety (flammability, toxicity) are important considerations. organic-synthesis.com

Yield Optimization and Purity Enhancement Protocols

Maximizing the yield and purity of this compound requires a systematic approach to optimization. Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple variables simultaneously, such as temperature, reaction time, catalyst loading, and reactant stoichiometry.

Purification of the final product is a critical step to meet the quality standards required for its intended use. Common purification techniques for this type of compound include:

Crystallization: This is often the most effective method for obtaining highly pure material on a large scale. The choice of crystallization solvent is crucial and may require screening of various solvent systems.

Column Chromatography: Silica gel chromatography is a standard laboratory technique for purification, but it can be less practical for large-scale production.

Acid-Base Extraction: The basic nature of the amine functionality can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and re-extracted into an organic solvent.

Process development would also focus on minimizing the formation of byproducts. Potential side reactions in the Buchwald-Hartwig amination include hydrodehalogenation of the starting material and the formation of diarylamines if a primary amine is used as the nucleophile. Careful control of reaction conditions can help to suppress these unwanted pathways.

Chemical Reactivity and Derivatization Strategies of 5 Bromo N Methylisoquinolin 1 Amine

Reactions at the Bromo Substituent: Cross-Coupling Methodologies

The bromo substituent at the 5-position of the isoquinoline (B145761) ring is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. These methodologies are foundational in modern organic synthesis for their efficiency and broad substrate scope.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. libretexts.orgorganic-chemistry.org This palladium-catalyzed reaction pairs an organoboron reagent, such as a boronic acid or ester, with an organic halide. libretexts.orgorganic-chemistry.org In the case of 5-Bromo-N-methylisoquinolin-1-amine, the bromo substituent readily participates in this reaction, allowing for the introduction of various aryl and heteroaryl moieties.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and accommodating a wide range of functional groups. organic-chemistry.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. libretexts.org This reaction's mild conditions and tolerance for various functional groups make it a highly utilized method in pharmaceutical and materials science research. libretexts.orgnih.gov

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction provides a direct route to synthesize alkynyl-substituted isoquinolines. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org The bromo group at the 5-position of this compound serves as an effective electrophilic partner in this transformation.

The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. organic-chemistry.orgwikipedia.orgnih.gov While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media, enhancing the reaction's environmental friendliness. organic-chemistry.org The resulting alkynylated isoquinolines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions.

Buchwald-Hartwig Amination for N-Substituted Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction enables the coupling of amines with aryl halides, providing a powerful method for synthesizing N-aryl and N-heteroaryl compounds. wikipedia.orglibretexts.org For this compound, this reaction would involve the coupling of an external amine at the 5-position, replacing the bromo substituent.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.orgyoutube.com The development of specialized phosphine ligands, often bulky and electron-rich, has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgyoutube.com This method has largely replaced harsher, traditional methods for aryl amine synthesis due to its superior functional group tolerance and broader substrate scope. wikipedia.org

Reactivity of the Isoquinoline Nitrogen Atom

The nitrogen atom within the isoquinoline ring system exhibits characteristic nucleophilic and basic properties, making it a key site for chemical modification.

Alkylation and Acylation Reactions on the Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom allows it to act as a nucleophile, readily participating in alkylation and acylation reactions. Alkylation, typically achieved by reacting the isoquinoline with an alkyl halide, introduces an alkyl group onto the nitrogen. libretexts.org This reaction proceeds via a nucleophilic substitution mechanism. nih.gov Similarly, acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides, resulting in the formation of an N-acylisoquinolinium species. These reactions are fundamental for modifying the electronic properties and steric environment of the isoquinoline core.

Formation of N-Oxides and Quaternary Salts

The isoquinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids. google.combme.hu The resulting N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the isoquinoline ring towards nucleophilic substitution and can also be used to direct further functionalization. bme.hunih.gov

Reactivity of the C1-Amino Functionality

The presence of a secondary methylamino group at the C1 position of the isoquinoline ring is a key determinant of the molecule's reactivity. This functionality can undergo several transformations, primarily involving the nucleophilic lone pair of electrons on the nitrogen atom.

Amide Derivatization and Schiff Base Condensation

The N-methylamino group readily participates in reactions to form amide derivatives. However, its behavior in condensation reactions differs significantly from that of primary amines.

Amide Formation: The secondary amine in this compound can act as a nucleophile, reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding tertiary amide. masterorganicchemistry.com The process involves the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). masterorganicchemistry.com This method is a robust strategy for introducing a wide variety of acyl groups onto the C1-amino nitrogen.

Heating the amine with a carboxylic acid can also lead to amide formation, though this typically requires a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the removal of water and drive the reaction to completion. masterorganicchemistry.com

| Reagent | Product Type | General Reaction |

| Acyl Chloride (R-COCl) | Tertiary Amide | R-CO-N(CH₃)-Isoquinoline |

| Acid Anhydride ((RCO)₂O) | Tertiary Amide | R-CO-N(CH₃)-Isoquinoline |

| Carboxylic Acid (R-COOH) + DCC | Tertiary Amide | R-CO-N(CH₃)-Isoquinoline |

Schiff Base Condensation: Classical Schiff base formation involves the condensation of a primary amine with an aldehyde or a ketone, culminating in a C=N double bond (an imine). science.govijcrt.org This reaction is generally not feasible for secondary amines like this compound because they lack the second proton on the nitrogen atom necessary for the final dehydration step to form the stable imine. researchgate.net Reaction with carbonyl compounds would typically halt at the carbinolamine intermediate or potentially lead to the formation of an enamine if an α-proton is available on the carbonyl reactant, though this is a distinct pathway from Schiff base condensation.

Nucleophilic Reactivity and Substitutions

The lone pair of electrons on the nitrogen atom imparts significant nucleophilic character to the C1-amino group. libretexts.org This allows it to react with various electrophiles.

A primary example of this reactivity is the reaction with alkyl halides (e.g., methyl iodide). The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. chemistryguru.com.sgdocbrown.info This process results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms (the methyl group, the isoquinoline C1 carbon, and the two carbons from the newly added alkyl groups). chemguide.co.uk The propensity for further substitution is a characteristic feature of amines, with the reactivity often increasing from primary to secondary amines. chemguide.co.uk

| Electrophile (R-X) | Product Type | Mechanism |

| Alkyl Halide | Quaternary Ammonium Salt | SN2 |

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Isoquinoline Core

The isoquinoline nucleus of this compound is a modified aromatic system susceptible to electrophilic attack, with the regiochemical outcome dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate and position of this attack are heavily influenced by the substituents already on the ring.

In this compound, two key substituents direct incoming electrophiles:

C1-N-methylamino group: This is a powerful activating group due to the nitrogen's ability to donate its lone pair of electrons into the ring system through resonance. It is a strong ortho, para-director. youtube.com

C5-Bromo group: Halogens are deactivating groups because their inductive electron-withdrawing effect outweighs their resonance-donating effect. However, they are also ortho, para-directors. youtube.com

The isoquinoline ring itself is not uniformly reactive. The electron-withdrawing effect of the ring nitrogen deactivates the pyridine (B92270) ring (positions 1, 3, 4) towards electrophilic attack, while the benzene (B151609) ring (positions 5, 6, 7, 8) is more susceptible. thieme-connect.de Given the powerful activating nature of the amino group at C1, it strongly directs incoming electrophiles to the ortho position (C8, as C2 is part of the ring structure) and the para position (C4). The bromo group at C5 directs to its ortho positions (C4 and C6) and its para position (C8).

The combined influence suggests that positions 4, 6, and 8 are the most likely sites for electrophilic substitution. Position 4 is activated by the amino group and the bromo group. Position 8 is activated by the amino group (para) and the bromo group (para). Position 6 is activated by the bromo group (ortho). The strong activating effect of the amino group likely makes position 4 a highly favored site of substitution.

| Substituent | Electronic Effect | Directing Influence |

| -N(H)CH₃ (at C1) | Activating (Resonance) | ortho, para (to C8, C4) |

| -Br (at C5) | Deactivating (Inductive), Directing (Resonance) | ortho, para (to C4, C6, C8) |

Directed Metalation Studies: Directed ortho metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile. organic-chemistry.org

The C1-N-methylamino group, with its heteroatom containing a lone pair, has the potential to act as a DMG. wikipedia.orgorganic-chemistry.org It could chelate to the lithium reagent and direct deprotonation to the adjacent C8 position. This provides a highly regioselective method for functionalizing the C8 position, which might be difficult to achieve selectively through classical EAS. This pathway offers a complementary strategy to electrophilic substitution, allowing for the introduction of a different set of functional groups under different reaction conditions.

Exploration of Reaction Pathways and Mechanistic Insights

The reactions of this compound are governed by well-established mechanistic principles.

Amide Formation: The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., Cl⁻) to yield the stable tertiary amide. masterorganicchemistry.com

Nucleophilic Substitution by the Amine: When reacting with an alkyl halide, the reaction follows an SN2 pathway. The amine's lone pair acts as the nucleophile in a single, concerted step where it attacks the electrophilic carbon and displaces the halide leaving group. docbrown.infochemguide.co.uk

Electrophilic Aromatic Substitution: This is a two-step process. The first, rate-determining step is the attack of the π-system of the aromatic ring on the electrophile (E⁺), breaking aromaticity and forming a resonance-stabilized arenium ion. masterorganicchemistry.comlibretexts.org The second, fast step involves the removal of a proton from the carbon bearing the new substituent by a weak base, restoring the aromatic system. masterorganicchemistry.com The stability of the arenium ion intermediate determines the regioselectivity, with substituents that best stabilize the positive charge directing the substitution.

Directed ortho Metalation: The proposed mechanism involves the initial coordination of the organolithium reagent (e.g., n-butyllithium) to the heteroatom of the DMG (the nitrogen of the amino group). wikipedia.org This coordination increases the acidity of the proximal C-H bond (at C8), facilitating its deprotonation by the strong base to form a stabilized ortho-lithiated intermediate. This intermediate then reacts with a subsequently added electrophile. organic-chemistry.org

Structure Activity Relationship Sar and Structural Modification Principles for 5 Bromo N Methylisoquinolin 1 Amine Frameworks

Influence of Substituent Effects (Electronic and Steric) on Chemical Properties

The chemical properties of the 5-Bromo-N-methylisoquinolin-1-amine framework are significantly governed by the electronic and steric effects of its substituents: the bromine atom at the C5 position and the N-methylamino group at the C1 position.

The isoquinoline (B145761) nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Electrophilic substitution reactions on an unsubstituted isoquinoline ring preferentially occur on the more electron-rich benzene ring, primarily at the C5 and C8 positions. quimicaorganica.orgshahucollegelatur.org.inimperial.ac.uk The bromine atom at the C5 position is an electron-withdrawing group due to its high electronegativity. This deactivates the benzene ring towards further electrophilic attack. Computational studies on 5-bromoisoquinoline (B27571) (5-BIQ) have shown that the bromine atom withdraws electron density, making the bridged carbon atoms (C9 and C10) electron deficient. psgcas.ac.in The calculated C-Br bond length in 5-BIQ is approximately 1.92 Å. psgcas.ac.in

Conversely, the amino group at the C1 position is an electron-donating group through resonance, where its lone pair of electrons can delocalize into the pyridine ring. researchgate.net This increases the electron density of the heterocyclic ring. Nucleophilic substitution on isoquinoline is favored at the C1 position because the negative charge in the intermediate state can be effectively stabilized by the adjacent nitrogen atom and the fused benzene ring. imperial.ac.ukquora.com The presence of a methyl group on the exocyclic nitrogen (N-methylamino) further enhances the electron-donating nature through a positive inductive effect, while also introducing steric bulk.

Table 1: Influence of Substituents on the Isoquinoline Core

| Substituent | Position | Electronic Effect | Impact on Chemical Properties |

| Bromine | C5 | -Inductive (withdrawing), -Resonance (donating) | Deactivates the benzene ring towards electrophilic attack. psgcas.ac.in |

| N-methylamino | C1 | +Resonance (donating), +Inductive (donating) | Activates the pyridine ring, increases basicity, directs nucleophilic attack. researchgate.netquora.com |

| N-methylamino | C1 | Steric Hindrance | Can cause a twist in the C-N bond, affecting planarity and resonance. researchgate.net |

Impact of Bromine Atom Positional Isomerism on Molecular Architecture

The position of the bromine atom on the isoquinoline scaffold has a profound impact on the molecule's architecture, stability, and reactivity. While this compound is the focus, considering other positional isomers of bromoisoquinoline is crucial for understanding its unique properties.

Electrophilic bromination of isoquinoline can be highly regioselective. For instance, using N-bromosuccinimide (NBS) in concentrated sulfuric acid can yield 5-bromoisoquinoline with high selectivity. researchgate.net This synthetic control allows for the specific placement of the bromine atom, leading to distinct isomers with different physical and chemical characteristics.

The various positional isomers of a substituted molecule, such as bromo-isoquinoline, can often be differentiated by analytical techniques like chromatography, even if their mass spectra are similar. uva.nl More advanced mass spectrometry techniques, such as chemical ionization with specific reagent gases, can also aid in distinguishing between isomers. nih.gov

Table 2: Comparison of Potential Bromo-N-methylisoquinolin-1-amine Isomers

| Isomer Name | Bromine Position | Expected Impact on Properties |

| This compound | C5 (Benzene ring) | Halogen at a primary site for electrophilic attack; potential steric interaction with peri-hydrogen at C4. quimicaorganica.org |

| 8-Bromo-N-methylisoquinolin-1-amine | C8 (Benzene ring) | Halogen at another primary site for electrophilic attack; potential steric interaction with the N-methylamino group at C1. quimicaorganica.org |

| 3-Bromo-N-methylisoquinolin-1-amine | C3 (Pyridine ring) | Halogen significantly influences the electronics of the pyridine ring; may affect the ease of N-protonation. |

| 4-Bromo-N-methylisoquinolin-1-amine | C4 (Pyridine ring) | Halogen in close proximity to the N-methylamino group at C1, leading to significant steric and electronic interactions. |

Conformational Analysis and Flexibility of the N-Methylisoquinolin-1-amine Scaffold

The N-methylisoquinolin-1-amine scaffold, while largely planar due to its aromatic nature, possesses a key point of flexibility: the rotation around the C1-N single bond. The conformation of the exocyclic N-methylamino group relative to the isoquinoline ring system is a critical determinant of the molecule's properties.

The primary factor governing this conformation is the balance between two opposing energetic contributions:

Resonance Stabilization: Co-planarity between the N-methylamino group and the isoquinoline ring allows for maximum overlap of the nitrogen's lone pair p-orbital with the aromatic π-system. This delocalization is energetically favorable. researchgate.net

Steric Hindrance: A planar conformation can lead to significant steric clashes, particularly between the N-methyl group and the hydrogen atom at the C8 position (a peri-interaction).

This steric strain can force the N-methylamino group to twist out of the plane of the isoquinoline ring. The resulting dihedral angle (defined by the atoms N-C1-C9-C8) would be non-zero, reducing the resonance stabilization but alleviating the steric clash. The degree of this twist depends on the balance of these electronic and steric effects. In related 1-aminoisoquinolines, such steric effects have been shown to influence basicity by disrupting the electronic communication between the amino group and the ring. researchgate.net

Design Principles for Targeted Chemical Modifications

The this compound framework serves as a valuable scaffold for targeted chemical modifications, guided by established principles of medicinal chemistry and materials science. amerigoscientific.comrsc.org The design of new derivatives often follows strategies like fragment-based drug discovery (FBDD) and structure-based design. nih.gov

Key design principles for modifying this scaffold include:

Scaffold Hopping and Core Refinement: The isoquinoline core can be considered a privileged structure. Modifications might involve altering the core itself, for instance, by creating 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs to introduce three-dimensionality and conformational flexibility. nih.gov

Vector-Oriented Synthesis: The existing substituents provide vectors for further functionalization. The bromine atom at C5 is a particularly useful handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the introduction of a wide variety of aryl, alkyl, or other functional groups.

Substituent Modulation: The N-methylamino group can be further modified. For example, acylation, alkylation, or incorporation into a larger heterocyclic system can be explored to modulate properties like solubility, hydrogen bonding capacity, and biological target affinity.

Late-Stage Functionalization: A common strategy is to synthesize a core intermediate in bulk and then diversify it in the final steps of a synthetic sequence. acs.org This is highly efficient for creating a library of related compounds for screening purposes.

Strategic Introduction of Diverse Functional Groups for Property Modulation

Building on the principles of targeted design, the strategic introduction of diverse functional groups onto the this compound scaffold can be used to fine-tune its properties for specific applications.

Modulation of the Benzene Ring (via C5-Br): As mentioned, the C5-bromo substituent is a key site for modification.

Aryl and Heteroaryl Groups: Introducing aromatic rings via a Suzuki coupling can extend the π-system of the molecule, which is relevant for applications in materials science (e.g., organic electronics, dyes) and can also provide additional binding interactions in a biological context. researchgate.netnih.gov

Alkynyl Groups: Sonogashira coupling can introduce linear alkynyl groups, which can act as linkers or be further functionalized.

Amino and Ether Linkages: Buchwald-Hartwig amination or etherification can attach nitrogen- or oxygen-containing functional groups, which can drastically alter solubility and hydrogen-bonding potential.

Modification of the N-Methylamino Group:

N-Acylation/Sulfonylation: Converting the secondary amine to an amide or sulfonamide neutralizes its basicity and introduces a hydrogen bond acceptor.

N-Alkylation: Introducing larger or more complex alkyl groups can modulate lipophilicity and steric profile. For example, introducing a propargyl group has been shown to be a successful strategy in modulating the activity of THIQ analogs. nih.gov

Modification of the Isoquinoline Core:

While more synthetically challenging, direct C-H functionalization at other positions on the ring (e.g., C4, C7) could introduce further diversity, allowing for a comprehensive exploration of the structure-activity relationship.

Table 3: Examples of Strategic Functionalization

| Modification Site | Reaction Type | Introduced Functional Group | Potential Property Modulation |

| C5-Position | Suzuki Coupling | Phenyl | Increased lipophilicity, π-stacking interactions. |

| C5-Position | Sonogashira Coupling | Trimethylsilylacetylene | Extended conjugation, synthetic handle for further reactions. |

| N1-Position | Acylation | Acetyl | Neutralized basicity, added H-bond acceptor. |

| N1-Position | Reductive Amination | Benzyl | Increased steric bulk and lipophilicity. |

Molecular Interaction Profiling and Mechanistic Investigations in Vitro and Cellular Level

Ligand-Target Binding Characterization and Affinity Studies

The initial step in characterizing a new compound involves understanding its binding affinity and selectivity towards biological targets. For 5-Bromo-N-methylisoquinolin-1-amine, this would involve a series of assays to determine its potential to interact with various enzymes and receptors.

Enzyme Inhibition and Receptor Binding Assays (in vitro)

The isoquinoline (B145761) scaffold is a common feature in many kinase inhibitors. nih.gov Therefore, a primary avenue of investigation for this compound would be to screen it against a panel of protein kinases. Enzyme inhibition assays, typically employing fluorescence or luminescence-based readouts, would quantify the compound's ability to inhibit the catalytic activity of these enzymes. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays.

Similarly, receptor binding assays would be crucial to determine if the compound interacts with specific cell surface or nuclear receptors. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki).

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| EGFR | 50 | Fluorescence Resonance Energy Transfer (FRET) |

| SRC | 120 | Luminescence-Based Kinase Assay |

| VEGFR2 | 85 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| CDK2 | >1000 | Kinase-Glo® Luminescent Kinase Assay |

This table presents hypothetical data to illustrate the potential kinase inhibitory activity of this compound based on the known activities of other isoquinoline derivatives. Actual values would need to be determined experimentally.

Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids)

Beyond enzyme and receptor binding, it is important to investigate the interaction of this compound with other key biomolecules. Natural isoquinoline alkaloids have been shown to bind to functional proteins like serum albumins and hemoglobin. nih.gov Techniques such as fluorescence quenching or circular dichroism could be employed to study these interactions.

Furthermore, some isoquinoline derivatives have been reported to interact with nucleic acids. nih.gov Gel mobility shift assays or spectroscopic methods like UV-Visible and fluorescence spectroscopy could be used to explore the potential for this compound to bind to DNA or RNA, which could have implications for its mechanism of action.

Investigation of Molecular Recognition Mechanisms and Binding Modes

Understanding if a molecule binds to a target is followed by the critical question of how it binds. This involves elucidating the specific molecular interactions that govern the binding event.

Biophysical Techniques for Elucidating Binding Events

A variety of biophysical techniques are available to characterize the thermodynamics and kinetics of ligand-target binding. reactionbiology.comnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip when a ligand binds to an immobilized target. It provides real-time kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

X-ray Crystallography: If the target protein can be crystallized, co-crystallization with this compound can provide a high-resolution, three-dimensional structure of the complex. This allows for the precise visualization of the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of the ligand and the protein that are involved in the binding interface.

Table 2: Illustrative Biophysical Data for the Interaction of a Hypothetical Isoquinoline Compound with a Target Protein

| Technique | Parameter | Value |

| ITC | Binding Affinity (Kd) | 100 nM |

| Stoichiometry (n) | 1:1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 2.1 cal/mol·K | |

| SPR | Association Rate (ka) | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 2.5 x 10⁻³ s⁻¹ | |

| Binding Affinity (Kd) | 10 nM |

This table provides illustrative data to demonstrate the type of information that can be obtained from biophysical studies. The values are not specific to this compound.

Cellular Assays for Pathway Modulation (non-physiological outcomes)

To understand the functional consequences of target binding within a cellular context, various assays can be employed. These assays measure downstream effects of target engagement, which are not necessarily direct physiological outcomes but indicate pathway modulation. For instance, if this compound were found to inhibit a specific kinase, a cellular assay could measure the phosphorylation status of a known substrate of that kinase. Western blotting or cell-based immunoassays are common methods for such investigations.

Development of this compound as Molecular Probes

The intrinsic properties of the isoquinoline scaffold suggest that this compound could potentially be developed into a molecular probe for biological research.

Certain isoquinoline derivatives are known to possess fluorescent properties. nih.govacs.org This fluorescence can be exploited to create probes for imaging and sensing applications. The development of this compound as a molecular probe would involve characterizing its photophysical properties, such as its excitation and emission spectra, quantum yield, and photostability.

If the compound exhibits environmentally sensitive fluorescence (i.e., its fluorescence changes upon binding to a target or in response to a change in the local environment), it could be used as a "turn-on" or "turn-off" probe. For example, a probe might only become fluorescent upon binding to a specific protein, allowing for the visualization of that protein's localization and dynamics within a living cell using fluorescence microscopy. acs.orgyoutube.com The bromine atom could also be a site for further chemical modification to attach other functionalities, such as reactive groups for covalent labeling or targeting moieties to direct the probe to specific cellular compartments.

Molecular Interaction Profiling and Mechanistic Investigations of Bromo-Substituted Isoquinoline Derivatives

Disclaimer: Due to the limited availability of specific research data on this compound, this article leverages findings from closely related bromo-substituted isoquinoline and quinoline (B57606) derivatives to provide a representative overview of molecular interaction profiling and probe development strategies. The principles and methodologies described are broadly applicable to the target compound class.

Computational Chemistry and Cheminformatics Applied to 5 Bromo N Methylisoquinolin 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools to investigate the electronic structure and properties of molecules like 5-Bromo-N-methylisoquinolin-1-amine. These methods model the electron distribution to predict a molecule's geometry, energy, and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.

For this compound, a hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO.

HOMO: It would be expected that the HOMO is primarily located on the electron-rich regions of the molecule, likely the amino group and the isoquinoline (B145761) ring system, indicating these are the most probable sites for electrophilic attack.

LUMO: The LUMO would likely be distributed over the aromatic system, particularly the carbon atoms, suggesting these are the sites susceptible to nucleophilic attack.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap would imply higher reactivity, as less energy would be required to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Reflects chemical reactivity and stability |

Note: The values in this table are hypothetical and are presented for illustrative purposes, based on typical values for similar organic molecules.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the map indicate different potential values, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor).

A hypothetical ESP map of this compound would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the nitrogen within the isoquinoline ring, due to the presence of lone pairs of electrons. These areas are prone to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl and amino groups, as well as potentially a region of less negative or slightly positive potential on the bromine atom (a phenomenon known as a "sigma-hole"). These sites are susceptible to nucleophilic attack.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites of interaction with biological macromolecules.

Molecular Docking and Dynamics Simulations with Theoretical Protein Targets

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a protein target. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.com This "binding pose" is crucial for understanding the mechanism of action. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are the "hotspots" for binding. For this compound, hypothetical docking studies against a protein kinase, for example, might reveal hydrogen bonds between the amino group and backbone carbonyls of the protein, and pi-stacking interactions involving the isoquinoline ring.

Ligand-receptor complementarity refers to how well the shape and chemical properties of the ligand fit into the binding site of the protein. A high degree of complementarity generally leads to a stronger and more specific interaction. MD simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time. By simulating the movements of the atoms, MD can provide insights into the flexibility of the binding pocket and the ligand, and calculate the binding free energy, a more accurate measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model for hypothetical activities of this compound, one would need a dataset of structurally similar molecules with known activities. Various molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated for each molecule. Statistical methods would then be used to build a regression or classification model that correlates these descriptors with the observed activity. Such a model could hypothetically predict the potential of this compound as, for instance, an enzyme inhibitor or a receptor agonist/antagonist, based on its calculated descriptors. The reliability of the prediction would depend on the quality and diversity of the data used to build the model.

Development of Predictive Models Based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of compounds with their biological activities. For a molecule like this compound, QSAR models can be instrumental in predicting its efficacy against various biological targets.

Table 1: Exemplary Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Topological | Wiener Index | 458 | Describes molecular branching. |

| Balaban J index | 2.15 | Relates to the topological shape. | |

| Geometrical | Molecular Surface Area | 210 Ų | Influences solubility and transport. |

| Molecular Volume | 185 ų | Relates to steric interactions. | |

| Electronic | Dipole Moment | 3.5 D | Indicates molecular polarity. |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability. | |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. | |

| Physicochemical | LogP | 3.2 | Predicts lipophilicity. |

Once a comprehensive set of descriptors is generated for a series of isoquinoline analogs, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. Studies on related isoquinoline derivatives have demonstrated the utility of QSAR in predicting their inhibitory activity against various enzymes. mdpi.comnih.gov For instance, a QSAR model for a series of isoquinoline derivatives targeting a specific kinase might reveal that a high value for the dipole moment and a specific range for the molecular volume are crucial for high potency. Such a model could then be used to predict the activity of this compound and guide the synthesis of even more potent analogs.

Virtual Screening and Library Design through In Silico Methods

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For this compound, virtual screening can be employed in two primary ways: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): If other molecules with known activity against a particular target are available, their chemical structures can be used as a template to search for similar compounds. For this compound, one could search for compounds with a similar 3D shape, pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings), or electrostatic potential.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known (from X-ray crystallography or NMR spectroscopy), molecular docking can be used to predict how this compound would bind to it. Docking algorithms place the molecule in the active site of the protein and calculate a "docking score," which estimates the binding affinity. jetir.org

The results of virtual screening can be used to prioritize a smaller, more manageable set of compounds for experimental testing. Furthermore, these methods are integral to the design of focused chemical libraries. Starting with the this compound scaffold, a virtual library of derivatives can be generated by systematically modifying the substituents at various positions. This library can then be screened in silico to identify the most promising candidates for synthesis. mdpi.com

Table 2: Hypothetical Virtual Screening Hit List for a Kinase Target

| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) |

| 1 | This compound | -8.5 | 0.5 |

| 2 | 5-Chloro-N-methylisoquinolin-1-amine | -8.2 | 0.8 |

| 3 | 5-Bromo-N-ethylisoquinolin-1-amine | -8.1 | 1.2 |

| 4 | 5-Bromo-isoquinolin-1-amine | -7.9 | 2.5 |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional conformation. youtube.com Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. For a flexible molecule like this compound, which has a rotatable N-methyl group, understanding its preferred conformation is crucial for predicting its interaction with a biological target.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space. The results are often visualized as a potential energy surface or a Ramachandran-like plot, which maps the energy of the molecule as a function of its rotatable bonds.

For this compound, conformational analysis would focus on the torsion angle around the C1-N bond. The analysis would likely reveal that certain orientations of the methyl group relative to the isoquinoline ring are energetically more favorable due to minimized steric clashes. This information is vital for designing molecules that can adopt the bioactive conformation required for binding to a target. Research on related tetrahydroisoquinolines has shown that the preferred conformation significantly influences their biological activity. nih.gov

Cheminformatic Approaches for Library Design and Compound Space Exploration

Cheminformatics combines chemistry, computer science, and information science to organize, analyze, and utilize chemical information. mewburn.comnih.gov In the context of drug discovery, cheminformatics plays a pivotal role in designing diverse and focused compound libraries and exploring the vastness of chemical space.

Starting with the this compound scaffold, cheminformatic tools can be used to generate a virtual library of derivatives by applying a set of predefined chemical reactions or by systematically varying substituents. This process, often referred to as in silico enumeration, can generate millions of virtual compounds.

Once a virtual library is created, cheminformatic methods are used to analyze its properties and diversity. This includes calculating a range of molecular descriptors for each compound and using dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the chemical space occupied by the library. This allows chemists to assess the novelty and diversity of their designed compounds compared to existing chemical databases.

Furthermore, cheminformatic approaches can be used to filter these virtual libraries based on desirable drug-like properties, such as those defined by Lipinski's Rule of Five, to ensure that the synthesized compounds have a higher probability of being orally bioavailable. The integration of these computational tools enables a more rational and efficient exploration of the chemical space around the this compound core, ultimately accelerating the discovery of new drug candidates. mdpi.comresearchoutreach.org

Advanced Spectroscopic and Analytical Characterization of 5 Bromo N Methylisoquinolin 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 5-Bromo-N-methylisoquinolin-1-amine and its derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For isoquinoline (B145761) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while protons of the methyl group on the nitrogen atom would resonate at a higher field. The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial arrangement. For instance, in a related compound, 5-bromoisoquinoline (B27571), the proton signals are observed at specific chemical shifts (δ) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), with a characteristic pattern of doublets and a triplet, indicating the relationships between adjacent protons. orgsyn.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment. In 5-bromoisoquinoline, the carbon signals are spread over a range of chemical shifts, reflecting the different carbon environments within the fused ring system. orgsyn.org

2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically over two to three bonds). These experiments are crucial for assembling the complete molecular structure, especially for complex derivatives where simple 1D spectra may be ambiguous. For example, in the structural elucidation of related complex organic molecules, HMBC and other 2D NMR techniques were essential in confirming the regio- and stereochemistry. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoquinoline Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 152.9 |

| 3 | 8.66 (d) | 144.6 |

| 4 | 7.91 (d) | 120.3 |

| 5 | - | 118.5 |

| 6 | 7.62 (t) | 128.4 |

| 7 | 8.19 (d) | 129.3 |

| 8 | 8.15 (d) | 133.9 |

| 4a | - | 127.9 |

| 8a | - | 134.3 |

Note: Data is for 5-bromoisoquinoline in DMSO-d6 and serves as an illustrative example. orgsyn.org 'd' denotes a doublet and 't' denotes a triplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (HRMS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for obtaining detailed structural information. In an LC-MS/MS experiment, a precursor ion (the molecular ion or a protonated/adducted form of the molecule) is selected and then fragmented to produce a product ion spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. For instance, a general method for the analysis of volatile primary and secondary amines involves derivatization followed by LC-MS/MS, where a three-step process of selected reaction monitoring (SRM), precursor ion scan, and product ion scan is used for screening and identification. nih.gov The fragmentation pathways of related compounds can provide insights into how this compound might behave under mass spectrometric conditions. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Values for Isoquinolin-1-amine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.07602 | 126.2 |

| [M+Na]⁺ | 167.05796 | 135.3 |

| [M-H]⁻ | 143.06146 | 129.3 |

| [M+NH₄]⁺ | 162.10256 | 147.1 |

| [M+K]⁺ | 183.03190 | 132.0 |

Note: Data is for the related compound isoquinolin-1-amine and is provided as an illustrative example. uni.lu m/z refers to the mass-to-charge ratio.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic properties of molecules.

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of groups such as N-H (amines), C-H (aromatic and aliphatic), C=N, and C-Br bonds. The IR spectrum of a related compound, 5-bromoisoquinoline, shows characteristic absorption bands in chloroform (B151607) (CHCl₃) that can be assigned to specific vibrational modes of the molecule. orgsyn.org For instance, C-H stretching vibrations in aromatic rings typically appear around 3000-3100 cm⁻¹, while the C-Br stretching vibration is expected at lower wavenumbers. docbrown.info

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule. Isoquinoline and its derivatives exhibit characteristic UV absorption spectra due to their aromatic nature. researchgate.netmdpi.comnist.gov The position and intensity of the absorption bands can be influenced by the presence of substituents on the isoquinoline ring system.

Table 3: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Amine | N-H stretch | 3300-3500 |

| Aromatic | C-H stretch | 3000-3100 |

| Alkane (methyl) | C-H stretch | 2850-2960 |

| Aromatic | C=C stretch | 1400-1600 |

| Bromoalkane | C-Br stretch | 500-600 |

Note: These are general ranges and the exact position of the absorption bands can vary depending on the specific molecular environment. compoundchem.com

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. By employing a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase), different components are separated based on their differential interactions with the stationary phase. For isoquinoline derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. elsevierpure.com The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC methods are crucial for the quality control of synthetic compounds. nih.gov